Allantoin
Overview
Description
Allantoin is a chemical compound with the formula C₄H₆N₄O₃. It is also known as 5-ureidohydantoin or glyoxyldiureide. This compound is a diureide of glyoxylic acid and is a major metabolic intermediate in most organisms, including animals, plants, and bacteria. It is produced from uric acid, which is a degradation product of nucleic acids, by the action of urate oxidase (uricase) . This compound is renowned for its calming, hydrating, and skin-enhancing attributes, making it a popular ingredient in skincare and cosmetic products .
Mechanism of Action
Target of Action
Allantoin primarily targets skin cells and tissues . It is known for its calming, hydrating, and skin-enhancing attributes . It is frequently integrated into skincare and cosmetic items .
Mode of Action
This compound operates by influencing skin cells and tissues, delivering advantages such as stimulating skin cell growth and rejuvenation . This is valuable for aiding wound healing and tissue repair . It is also a calming ingredient helping to soothe and protect the skin . Its proposed mechanism of action is that it binds to and forms complexes with irritants . This prevents them from having the opportunity to cause sensitization or irritation .
Biochemical Pathways
This compound is an intermediate product of the purine catabolic pathway . It is produced from uric acid, which itself is a degradation product of nucleic acids, by the action of urate oxidase (uricase) .
Pharmacokinetics
This compound is an endogenous substance in the human body and is also found as a normal component of human diets . In healthy human volunteers, the mean plasma concentration of this compound is about 2-3 mg/l . During exercise, the plasma this compound concentration rapidly increases about two-fold and remains elevated . In human muscle, urate is oxidized to this compound during such exercise . The concentration of this compound in muscles increases from a resting value of about 5000 ug/kg to about 16000 ug/kg immediately after short-term exhaustive cycling exercise . The pharmacokinetic parameters of this compound in the Chinese population were found to be dose-proportional and predictable over a range of 200-600 mg this compound oral doses . Moreover, food can increase the bioavailability of this compound .
Result of Action
This compound boosts damaged epithelium’s regeneration, speeds up wound healing, and increases epidermal cell proliferation . It also promotes cell proliferation and swift epithelization in skin areas which are superficially injured, heavily stressed, and exposed to harsh weather .
Action Environment
Environmental factors such as abiotic stresses can influence the action of this compound . Higher this compound biosynthesis and accumulation in plants is correlated with an increase in different abiotic stress tolerance such as drought, salt, cold, heavy metals, and irradiance . Increased this compound accumulation subsequently activates ABA (abscisic acid) biosynthetic genes which in turn activate its hallmark downstream stress-related genes . External application of this compound on plants acts as a signaling molecule that induces a complex crosstalk between ABA and JA (Jasmonic acid) pathway resulting in increased stress tolerance in plants .
Biochemical Analysis
Biochemical Properties
Allantoin plays a significant role in biochemical reactions, particularly in the context of its anti-inflammatory and cellular activator actions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to promote epidermal cell renewal and hasten the healing of wounds. It has keratolytic, moisturizing, calming, and anti-irritant qualities. This compound’s interaction with skin cells and tissues facilitates the diffusion of oxygen, thereby expediting the healing process .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by promoting epidermal cell renewal and hastening the healing of wounds. This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant. It has been observed that this compound increases the concentration of urate in muscles during exercise, which is then oxidized to this compound. This process results in an increase in the concentration of this compound in muscles from a resting value of about 5000 micrograms per kilogram to about 16000 micrograms per kilogram immediately after short-term exhaustive cycling exercise .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound’s anti-inflammatory effect and cellular activator action are attributed to its ability to interact with skin cells and tissues. It promotes the diffusion of oxygen, which is essential for the healing process. This compound’s keratolytic, moisturizing, calming, and anti-irritant qualities are also a result of its interactions at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is a highly hydrophilic substance, and its stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. This compound’s stability and degradation are crucial for its effectiveness in promoting wound healing and other cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in studies, with higher doses resulting in toxic or adverse effects. It is important to determine the optimal dosage of this compound to maximize its beneficial effects while minimizing any potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the oxidation of urate to this compound during exercise. This process increases the concentration of this compound in muscles, which is essential for its role in promoting wound healing and other cellular functions. Enzymes and cofactors involved in these metabolic pathways are crucial for the effectiveness of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters and binding proteins. Its localization and accumulation are important factors for its effectiveness in promoting wound healing and other cellular functions. This compound’s hydrophilic nature facilitates its transport and distribution within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in promoting wound healing and other cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allantoin can be synthesized through several methods:
Oxidation of Uric Acid: Uric acid is oxidized using potassium permanganate in an alkaline medium, followed by decarboxylation with acetic acid.
Electrolytic Oxidation: Lithium urate or oxalic acid can be oxidized electrolytically to produce this compound.
Reaction of Urea with Dichloroacetic Acid: Urea reacts with dichloroacetic acid to form this compound.
Industrial Production Methods: In industrial settings, this compound is often produced by heating uric acid with potassium permanganate in an alkaline medium. The reaction mixture is then acidified to precipitate this compound, which is subsequently purified .
Chemical Reactions Analysis
Allantoin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce allantoic acid.
Reduction: It can be reduced to form dihydrothis compound.
Substitution: this compound can undergo substitution reactions with various reagents to form derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, acids, and bases.
Major Products:
Allantoic Acid: Formed by oxidation.
Dihydrothis compound: Formed by reduction.
Various Derivatives: Formed by substitution reactions
Scientific Research Applications
Allantoin has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Urea
- Glycerin
- Vitamin E
- Panthenol
Allantoin stands out due to its unique combination of moisturizing, soothing, and healing properties, making it a versatile and valuable compound in various applications.
Properties
IUPAC Name |
(2,5-dioxoimidazolidin-4-yl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POJWUDADGALRAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)N1)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020043 | |
Record name | Allantoin | |
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Molecular Weight |
158.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to white odorless solid; [Hawley] White powder; [MSDSonline], Solid | |
Record name | Allantoin | |
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Record name | Allantoin | |
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Solubility |
Soluble in alcohol, methanol, pyridine, Soluble in ethanol, sodium hydroxide; insoluble in ethyl ether, methanol, Water: 0.57% (25 °C); ethanol (96%): 0.04% (25 °C); eth/water (1/1): 0.35% (25 °C); propylene glycol/water (1/1): 0.40% (25 °C); glycerol/water (1/1): 0.60% (25 °C), In water, 5.26X10+3 mg/L at 25 °C, 5.26 mg/mL | |
Record name | ALLANTOIN | |
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Record name | Allantoin | |
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Mechanism of Action |
There is no well controlled data that can formally substantiate the method of action. However, ongoing studies suggest that there may exist a histological wound healing profile induced by allantoin in rats that leads to the amelioration and fastening of the reestablishment of normal skin. This facilitation of wound healing is supported by observations that wounds inflicted to rat subjects to which topical allantoin preparations were applied histologically demonstrated increased vasodilation, presence of inflammatory exudates, number of inflammatory cells, angiogenesis, fibroblast proliferation, and increased collagen deposition when compared to rat subjects with wounds that did not receive any allantoin administration. | |
Record name | Allantoin | |
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Color/Form |
Crystals from aqueous methanol, White to colorless powder or crystals, Monoclinic plates | |
CAS No. |
97-59-6 | |
Record name | Allantoin | |
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Record name | Allantoin | |
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Record name | Allantoin | |
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Record name | ALLANTOIN | |
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Record name | Allantoin | |
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URL | http://www.hmdb.ca/metabolites/HMDB0000462 | |
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Melting Point |
239 °C /Racemic form/, MP: 230 °C (decomposes), 239 °C | |
Record name | ALLANTOIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7490 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Allantoin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000462 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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